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Esculentin-2-ALa

Antimicrobial peptide Staphylococcus aureus MIC

Esculentin-2-ALa is a 37‑residue, C‑terminally cyclized antimicrobial peptide first isolated from skin secretions of the rufous‑spotted torrent frog Amolops loloensis. It belongs to the esculentin‑2 family, characterized by a conserved disulfide bridge between Cys31 and Cys37, and displays quantifiable inhibitory activity against Gram‑positive bacteria, Gram‑negative bacteria, and the yeast Candida albicans.

Molecular Formula
Molecular Weight
Cat. No. B1576668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2-ALa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2-ALa: A 37‑Amino Acid Cyclic Antimicrobial Peptide with Broad‑Spectrum Activity from Amolops loloensis


Esculentin-2-ALa is a 37‑residue, C‑terminally cyclized antimicrobial peptide first isolated from skin secretions of the rufous‑spotted torrent frog Amolops loloensis [1]. It belongs to the esculentin‑2 family, characterized by a conserved disulfide bridge between Cys31 and Cys37, and displays quantifiable inhibitory activity against Gram‑positive bacteria, Gram‑negative bacteria, and the yeast Candida albicans [1][2]. The peptide carries a net charge of +6 and a hydrophobicity index of 0.149, making it a defined reference compound for comparative antimicrobial research and procurement [2].

Cyclic AMP C‑terminally cyclized with conserved Cys31–Cys37 disulfide bridge
Broad‑spectrum Defined activity against Gram‑positive, Gram‑negative bacteria and Candida albicans
Cationic profile Net charge +6 with moderate hydrophobicity for comparative antimicrobial peptide studies

Why Esculentin-2-ALa Cannot Be Interchanged with Other Esculentin‑2 Peptides: Sequence‑Dependent Activity Evidence


Generic substitution of esculentin-2 family peptides is unreliable because even single‑amino‑acid variations significantly alter antimicrobial potency and hemolytic profile. For instance, the closely related analog Esculentin‑2‑ALb differs from Esculentin‑2‑ALa by only two residues (Ser4/Val13 vs. Ile4/Ala13), yet the two isoforms exhibit distinct minimum inhibitory concentrations (MICs) against multiple bacterial strains and different hemolytic activities on rabbit erythrocytes [1]. Therefore, purchasing a generic 'esculentin‑2' peptide without verifying the exact sequence can lead to non‑reproducible results and misinterpretation of biological data.

Sequence‑dependent potency shift

Single‑residue variations (Ile4/Ala13 vs Ser4/Val13) may alter MIC values and can lead to non‑reproducible antimicrobial readouts.

Hemolytic profile divergence

Isoforms can exhibit different hemolysis percentages; using a generic esculentin‑2 peptide risks invalid hemocompatibility comparisons.

Non‑interchangeable isoforms

Generic esculentin‑2 peptides may not reproduce characterized activity; verify the exact sequence before procurement.

Esculentin-2-ALa Evidence Guide: Quantified Differentiation from Closest Analogs for Scientific Selection


2‑Fold Higher MIC Against Staphylococcus aureus Compared to Esculentin‑2‑ALb

In a direct head‑to‑head broth microdilution assay originally reported by Wang et al., Esculentin‑2‑ALa requires a 2‑fold higher concentration to inhibit S. aureus ATCC2592 relative to its co‑discovered analog Esculentin‑2‑ALb [1][2]. This quantitative difference demonstrates that even minimal sequence variation perturbs antimicrobial potency.

S. aureus MIC
Head‑to‑head
2.5 µg/mL vs 1.25 µg/mL
Reported MIC endpoint context
2‑fold higher concentration required; sequence governs potency
Antimicrobial peptide Staphylococcus aureus MIC

2‑Fold Higher MIC Against Acinetobacter calcoaceticus Compared to Esculentin‑2‑ALb

The same comparative study revealed that Esculentin‑2‑ALa exhibits a 2‑fold higher MIC against the Gram‑negative bacterium Acinetobacter calcoaceticus, requiring 25 µg/mL for inhibition compared to 12.5 µg/mL for Esculentin‑2‑ALb [1][2]. This differential confirms that sequence‑specific activity is conserved across distinct bacterial targets.

A. calcoaceticus MIC
Head‑to‑head
25 µg/mL vs 12.5 µg/mL
Reported MIC endpoint context
2‑fold potency gap conserved across bacterial species
Antimicrobial peptide Acinetobacter calcoaceticus MIC

Moderately Higher Hemolytic Activity (22% vs 17%) Compared to Esculentin‑2‑ALb

At a concentration of 100 µg/mL, Esculentin‑2‑ALa induces 22% hemolysis of rabbit red blood cells, whereas Esculentin‑2‑ALb yields only 17% hemolysis [1][2]. This 5‑percentage‑point difference provides a quantifiable safety margin that may be critical in hemocompatibility assessments.

Hemolysis (100 µg/mL)
Head‑to‑head
22% vs 17%
Reported hemolysis endpoint context
5 percentage points higher; useful for hemocompatibility studies
Hemolytic activity Peptide cytotoxicity Rabbit erythrocytes

Sequence‑Driven Physicochemical Divergence (Ile4/Ala13 vs Ser4/Val13) Modulates Hydrophobicity and Predicted Membrane Affinity

The substitution of Ile4 and Ala13 in Esculentin‑2‑ALa with Ser4 and Val13 in Esculentin‑2‑ALb results in a computed hydrophobicity of 0.149 versus 0.089 and an aliphatic index of 100.54 versus 95.14 [1][2]. These class‑level physicochemical metrics suggest that Esculentin‑2‑ALa may exhibit stronger membrane partitioning, which can be exploited in structure‑activity relationship studies despite the lack of a direct head‑to‑head functional assay with other esculentin‑2 family members.

Physicochemical profile
Class‑level
Hydrophobicity 0.149 vs 0.089
Supports membrane-interaction predictions
Aliphatic index differs by +5.40; inferred from sequence, not assay‑confirmed
Sequence‑activity relationship Peptide hydrophobicity Membrane interaction

Esculentin-2-ALa Application Scenarios: Where Quantified Differentiation Drives Value


Structure‑Activity Relationship (SAR) Studies of Esculentin‑2 Peptides

Use Esculentin‑2‑ALa and Esculentin‑2‑ALb as a closely matched pair to investigate how single‑amino‑acid variations modulate antimicrobial potency, hemolysis, and membrane‑binding properties. The documented MIC and hemolysis differences [1] provide a quantitative framework for correlating sequence changes with functional outcomes.

Antimicrobial Susceptibility Testing and Reference Standards

Employ Esculentin‑2‑ALa as a reference standard in broth microdilution assays targeting S. aureus and A. calcoaceticus. Its well‑characterized MIC values [1][2] enable calibration of inter‑laboratory susceptibility testing and serve as a benchmark for evaluating novel AMPs.

Peptide‑Membrane Interaction and Hemocompatibility Studies

Because Esculentin‑2‑ALa induces 22% hemolysis at 100 µg/mL [1], it can be utilized as a tool compound to investigate the relationship between hydrophobicity, membrane disruption, and erythrocyte toxicity, enabling rational optimization of therapeutic AMPs.

Bioinformatics and Molecular Modeling of Cyclic AMPs

The distinct sequence and physicochemical parameters of Esculentin‑2‑ALa (hydrophobicity 0.149, aliphatic index 100.54 [2]) make it a suitable input for homology modeling, dynamic simulations, and machine‑learning models aimed at predicting antimicrobial activity from sequence.

Application
Selection Property
Validation Focus
SAR studies of esculentin‑2 peptides
Sequence‑activity relationship evidence
Correlate residue substitutions with antimicrobial and hemolytic endpoints
Antimicrobial susceptibility reference
Reported MIC endpoints
Calibrate broth microdilution assays for S. aureus and A. calcoaceticus
Peptide‑membrane interaction studies
Reported hemolysis profile
Investigate hydrophobicity‑driven membrane disruption effects
Bioinformatics and molecular modeling
Computed physicochemical parameters
Use as input for homology modeling and AMP activity prediction
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